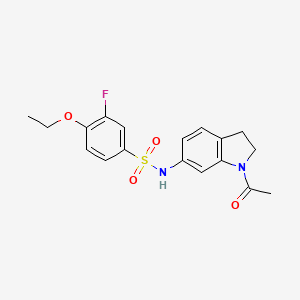
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features an indole ring system, which is a common motif in many biologically active molecules, and a sulfonamide group, which is often found in pharmaceuticals due to its ability to interact with biological targets.
Mecanismo De Acción
Target of Action
A structurally similar compound, n-(1-acetyl-2,3-dihydro-1h-indol-6-yl)-3-(3-cyano-phenyl)-n-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide, has been identified as an antagonist of the neuropeptide y y2 receptor . This receptor plays a crucial role in various physiological processes, including food intake, anxiety, and circadian rhythms .
Mode of Action
The structurally similar compound mentioned above inhibits the binding of peptide yy (pyy) to human y2 receptor in kan-ts cells . This inhibition disrupts the normal signaling processes of the Y2 receptor, leading to changes in the physiological processes it regulates .
Biochemical Pathways
The structurally similar compound mentioned above affects the signaling pathways associated with the y2 receptor . These pathways play a crucial role in various physiological processes, including food intake, anxiety, and circadian rhythms .
Pharmacokinetics
The structurally similar compound mentioned above, after intraperitoneal administration in rats (30 mg/kg), penetrated into the brain (cmax = 1351 ± 153 ng/ml at 30 min) and occupied y2 receptor binding sites as revealed by ex vivo receptor autoradiography .
Result of Action
The structurally similar compound mentioned above, by inhibiting the y2 receptor, disrupts its normal signaling processes, leading to changes in the physiological processes it regulates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole core. This can be achieved through the Fischer indole synthesis or the Biltz synthesis. The indole core is then acetylated to introduce the acetyl group at the 1-position. Subsequently, the ethoxy and fluorobenzene-1-sulfonamide groups are introduced through a series of substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product is of high purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions used.
Reduction: Reduction can lead to the formation of reduced derivatives, such as the corresponding amine.
Substitution: Substitution reactions can introduce different functional groups, leading to a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound's interaction with biological targets can be studied to understand its potential as a therapeutic agent.
Medicine: Due to its structural similarity to other biologically active molecules, it may have potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Comparación Con Compuestos Similares
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4-yl]acrylamide: This compound is structurally similar but has a different substituent on the benzene ring.
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-methoxy-3-fluorobenzene-1-sulfonamide: This compound has a methoxy group instead of an ethoxy group.
Uniqueness: N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide is unique due to its specific combination of functional groups and the presence of both an ethoxy and a fluorine atom on the benzene ring. This combination can lead to distinct biological activities and chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-3-25-18-7-6-15(11-16(18)19)26(23,24)20-14-5-4-13-8-9-21(12(2)22)17(13)10-14/h4-7,10-11,20H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLYHEKCUAAVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B6536572.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-2-sulfonamide](/img/structure/B6536573.png)
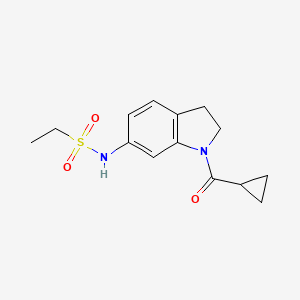

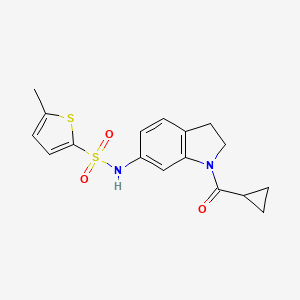
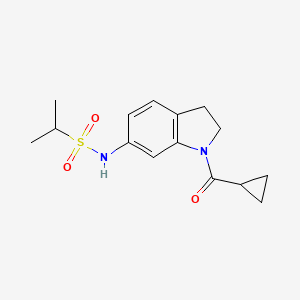
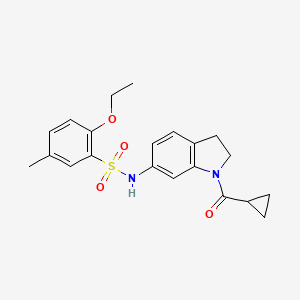
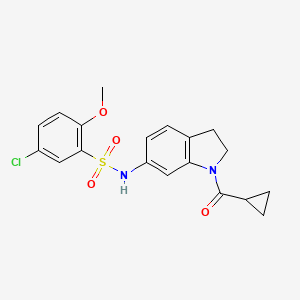
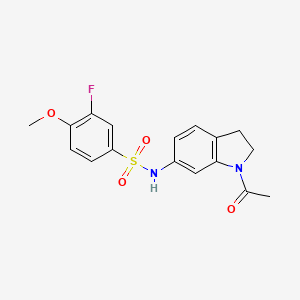
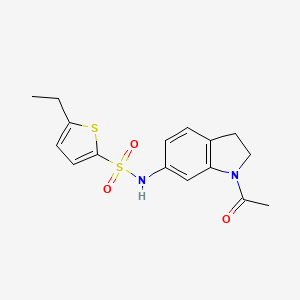
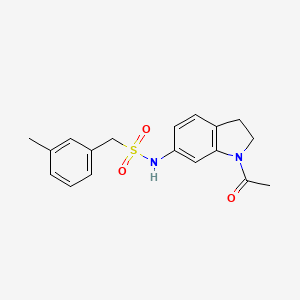
![2-methyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536660.png)
![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)
![4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536677.png)
